N-{4-[(2-fluoro-5-nitrophenyl)sulfamoyl]phenyl}acetamide N-{4-[(2-fluoro-5-nitrophenyl)sulfamoyl]phenyl}acetamide
Brand Name: Vulcanchem
CAS No.: 326902-04-9
VCID: VC14819302
InChI: InChI=1S/C14H12FN3O5S/c1-9(19)16-10-2-5-12(6-3-10)24(22,23)17-14-8-11(18(20)21)4-7-13(14)15/h2-8,17H,1H3,(H,16,19)
SMILES:
Molecular Formula: C14H12FN3O5S
Molecular Weight: 353.33 g/mol

N-{4-[(2-fluoro-5-nitrophenyl)sulfamoyl]phenyl}acetamide

CAS No.: 326902-04-9

Cat. No.: VC14819302

Molecular Formula: C14H12FN3O5S

Molecular Weight: 353.33 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[(2-fluoro-5-nitrophenyl)sulfamoyl]phenyl}acetamide - 326902-04-9

Specification

CAS No. 326902-04-9
Molecular Formula C14H12FN3O5S
Molecular Weight 353.33 g/mol
IUPAC Name N-[4-[(2-fluoro-5-nitrophenyl)sulfamoyl]phenyl]acetamide
Standard InChI InChI=1S/C14H12FN3O5S/c1-9(19)16-10-2-5-12(6-3-10)24(22,23)17-14-8-11(18(20)21)4-7-13(14)15/h2-8,17H,1H3,(H,16,19)
Standard InChI Key QHPKLQMZWGPHLW-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F

Introduction

N-{4-[(2-fluoro-5-nitrophenyl)sulfamoyl]phenyl}acetamide is a complex organic compound that belongs to the class of sulfonamide derivatives. It is characterized by its unique structure, which includes a sulfamoyl group attached to a phenyl ring, further substituted with a 2-fluoro-5-nitrophenyl moiety. This compound has garnered significant attention in medicinal chemistry and drug development due to its potential biological activities and therapeutic applications.

Synthesis

The synthesis of N-{4-[(2-fluoro-5-nitrophenyl)sulfamoyl]phenyl}acetamide typically involves a multi-step process. A common synthetic route includes the reaction of 2-fluoro-5-nitrobenzenesulfonamide with 4-aminophenylacetamide under specific conditions.

Synthesis Steps

  • Preparation of Starting Materials: Obtain 2-fluoro-5-nitrobenzenesulfonamide and 4-aminophenylacetamide.

  • Coupling Reaction: React the two starting materials in a suitable solvent with appropriate catalysts.

  • Purification: Purify the product using techniques such as recrystallization or chromatography.

Biological Activities and Applications

N-{4-[(2-fluoro-5-nitrophenyl)sulfamoyl]phenyl}acetamide exhibits potential as an enzyme inhibitor and has been investigated for its role in biochemical assays. Its unique functional groups enhance binding affinity to biological targets, suggesting applications in anti-inflammatory and antimicrobial therapies.

Potential Applications Table

ApplicationDescription
Enzyme InhibitionPotential to inhibit specific enzymes, affecting biochemical pathways.
Anti-inflammatoryMay exhibit anti-inflammatory properties due to its structural features.
AntimicrobialShows promise for antimicrobial activities, similar to other sulfonamides.

Research Findings

Research on N-{4-[(2-fluoro-5-nitrophenyl)sulfamoyl]phenyl}acetamide highlights its significance in medicinal chemistry. The compound's interaction with biological targets, such as enzymes or receptors, is a key area of study. Its potential therapeutic effects are attributed to its ability to modulate these interactions.

Research Highlights

  • Therapeutic Potential: The compound is explored for its potential in drug development due to its biological activities.

  • Structural Modifications: Studies focus on how structural modifications can enhance its therapeutic properties.

  • Biological Interactions: Investigations into its binding mechanisms with molecular targets are ongoing.

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